molecular formula C6H3ClN2 B015407 3-Chloro-2-cyanopyridine CAS No. 38180-46-0

3-Chloro-2-cyanopyridine

Cat. No. B015407
CAS RN: 38180-46-0
M. Wt: 138.55 g/mol
InChI Key: YDPLFBIGFQFIDB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-chloro-2-cyanopyridine involves strategic reactions starting from simpler pyridine derivatives. An interesting method involves the reaction of 4-cyanopyridine N-oxide with phosphorus oxychloride/phosphorus pentachloride, which results in the formation of 3-chloro-4-cyanopyridine in good yields, despite expectations of chlorination at the 2-position. This highlights the unique reactivity of the cyanopyridine N-oxide and the influence of reaction conditions on product distribution (J. Rokach & Y. Girard, 1978).

Molecular Structure Analysis

The molecular structure of 3-chloro-2-cyanopyridine and its related compounds has been elucidated through crystallographic studies. For example, the crystal structures of 2- and 3-cyanopyridine isomers have been determined, providing insight into the intermolecular interactions and the arrangement of molecules in the solid state. These structures are crucial for understanding the reactivity and properties of these compounds (R. Kubiak, J. Janczak, & M. Śledź, 2002).

Chemical Reactions and Properties

3-Chloro-2-cyanopyridine participates in a variety of chemical reactions, including nucleophilic substitution reactions. The chlorine atom in 2-chloro-3-cyanopyridines is readily replaced by primary and secondary aliphatic amines and heterocyclic amines to give 2-aminopyridines, demonstrating its reactivity towards nucleophiles. Such reactions expand the utility of 3-chloro-2-cyanopyridine in synthesizing a wide range of compounds (Z. A. Bomika et al., 1976).

Physical Properties Analysis

The physical properties of 3-chloro-2-cyanopyridine, such as melting point, boiling point, and solubility, are influenced by its molecular structure. These properties are essential for determining the conditions under which this compound can be handled and used in chemical synthesis. The crystallographic studies provide a basis for understanding how the molecular arrangement affects its physical state and reactivity.

Chemical Properties Analysis

The chemical properties of 3-chloro-2-cyanopyridine, including its acidity, basicity, and reactivity towards various reagents, are key to its applications in synthesis. Its ability to undergo nucleophilic substitution reactions, as well as reactions with hydrazine hydrate and sodium azide to give hydrazinopyridines and pyridotetrazoles, showcases its versatile reactivity profile (Z. A. Bomika et al., 1976).

Scientific Research Applications

Use in Chemical Synthesis

3-Chloro-2-cyanopyridine is a chemical compound used in various chemical reactions . It’s a white to light yellow powder or crystal with a melting point between 81.0 to 85.0 °C .

Method of Application

This compound is used as a reagent in chemical reactions. The specific procedures and parameters would depend on the particular reaction it’s being used in .

Use in the Synthesis of Trifluoromethylpyridines

Trifluoromethylpyridines (TFMP) and its derivatives have applications in the agrochemical and pharmaceutical industries . 3-Chloro-2-cyanopyridine can be used in the synthesis of these compounds .

Method of Application

The synthesis involves specific chemical reactions under controlled conditions. The exact procedures and parameters would depend on the specific synthesis process .

Results or Outcomes

The synthesis results in the formation of TFMP derivatives. These compounds have been used in the protection of crops from pests and in the pharmaceutical and veterinary industries .

Use in the Synthesis of Cyanopyridine Derivatives

3-Chloro-2-cyanopyridine can be used in the synthesis of cyanopyridine derivatives, which have pharmacological applications .

Method of Application

The synthesis involves specific chemical reactions under controlled conditions. The exact procedures and parameters would depend on the specific synthesis process .

Results or Outcomes

The synthesis results in the formation of cyanopyridine derivatives. These compounds have been evaluated for their antimicrobial activity and anticancer properties .

Preparation of 2-Chloro-3-Cyanopyridine

3-Chloro-2-cyanopyridine can be used in the preparation of 2-Chloro-3-cyanopyridine .

Method of Application

The preparation involves dissolving 3-cyanopyridine-N-oxide and bis (trichloromethyl)carbonate in an organic solvent, dropwise adding organic alkali at the temperature of minus 5 to 40 DEG C, heating to 30 to 75 DEG C for reaction after the dropwise adding, and after reaction, separating and purifying the reaction liquid .

Results or Outcomes

The preparation method of 2-chloro-3-cyanopyridine has the beneficial effects that the bis (trichloromethyl)carbonate is a safer chlorinating reagent and used for synthesizing 2-chloro-3-cyanopyridine, which can avoid the generation of highly polluting wastes such as sulfur dioxide, phosphoric waste water and the like, and has little influence on environment .

Manufacturing of Niacinamide & Niacin (Vitamin B3)

3-Cyanopyridine, which can be derived from 3-Chloro-2-cyanopyridine, is used in the manufacturing of Niacinamide & Niacin (Vitamin B3) .

Method of Application

The specific procedures and parameters would depend on the particular manufacturing process .

Results or Outcomes

The outcomes of using 3-Cyanopyridine in the manufacturing of Niacinamide & Niacin (Vitamin B3) would vary based on the specific manufacturing process .

Synthesis of Pymetrozine, 2 Chloro Nicotinic Acid, and 3-Aminomethylpyridine

3-Cyanopyridine, which can be derived from 3-Chloro-2-cyanopyridine, is used in the synthesis of Pymetrozine, 2 Chloro Nicotinic Acid, and 3-Aminomethylpyridine .

Method of Application

The synthesis involves specific chemical reactions under controlled conditions. The exact procedures and parameters would depend on the specific synthesis process .

Results or Outcomes

The synthesis results in the formation of Pymetrozine, 2 Chloro Nicotinic Acid, and 3-Aminomethylpyridine. These compounds have applications in pharmaceuticals & agrochemicals .

Safety And Hazards

3-Chloro-2-cyanopyridine is considered hazardous. It can cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and avoid ingestion . It should be stored in a well-ventilated place and kept tightly closed .

properties

IUPAC Name

3-chloropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2/c7-5-2-1-3-9-6(5)4-8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPLFBIGFQFIDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347474
Record name 3-Chloropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-cyanopyridine

CAS RN

38180-46-0
Record name 3-Chloropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloropyridine-2-carbonitrile
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Synthesis routes and methods I

Procedure details

To a solution of compound 145-B, (22.37 g, 172.7 mmol) in acetonitrile (175 mL) was added triethylamine (48 mL, 346 mmol) and TMS-CN (56 mL, 420 mmol). The solution was heated at reflux for 20 h then evaporated in vacuo. The residue was partitioned between EtOAc (250 mL), 10% aqueous Na2CO3 (50 mL), and filtered over celite. The organic portion of the filtrate was washed with 10% aqueous Na2CO3 (2×50 mL), brine (50 mL), and the organics dried over Na2SO4, filtered, and evaporated in vacuo to afford a dark crystalline residue, which was dissolved in warm diethyl ether (200 mL), filtered, and evaporated in vacuo to afford compound 145-C as a tan-orange powder (23.41 g, 98%). 1H-NMR (DMSO-d6): δ 7.78-7.84 (m, 1H), 8.30 (d, 1H), 8.73 (d, 1H); MS: m/z 139.1 (MH+).
Quantity
22.37 g
Type
reactant
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
98%

Synthesis routes and methods II

Procedure details

To a solution of 3-hydroxypicolinamide (2.00 g, 14.5 mmol) in phosphorus oxychloride (10 mL) at room temperature was added phosphorus pentachloride (6.00 g, 28.8 mmol). The mixture was heated at reflux for 90 min, and the solvent was removed by distillation. The residue was poured into water, the aqueous solution was neutralized by addition of sodium bicarbonate, and was extracted with ethyl acetate. The organic phase was filtered through silica gel, the filtrate was concentrated, and the residue was subjected to flash chromatography on silica gel, affording 300 mg of 3-chloro-2-cyanopyridine. 1H NMR (CDCl3) δ7.50 (dd, 1, J=4.8, 8.4), 7.89 (dd, 1, J=l.6, 8.4), 8.63 (dd, 1, J=l.6, 4.8).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 2,3-dichloropyridine (1.48 g, 10 mmol), zinc cyanide (705 mg, 6 mmol,), zinc (dust, 29 mg, 0.45 mmol), [1,1′-bis(diphenylphosphino)ferrocene] dichloropalladium(II), complex with dichloromethane (1:1) (0.18 g, 0.22 mol) in N,N-dimethylformamide (10 mL) was heated at reflux for 5 hours. After cooling, the reaction was diluted with ethyl acetate and extracted with water and brine. Removal of the solvent and silica gel chromatography afforded 1.05 g (76%) of 2-cyano-3-chloropyridine.
Quantity
1.48 g
Type
reactant
Reaction Step One
Quantity
0.18 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
705 mg
Type
catalyst
Reaction Step One
Name
Quantity
29 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Compound 44A (2.59 g, 20 mmol), trimethylsilylcyanide (5.95 g, 60 mmol), Et3N (4.05 g, 40 mmol), and acetonitrile (20 mL) were combined in a 3-necked 250-mL round-bottomed flask under nitrogen and refluxed for 6 h, at which time HPLC analysis indicated complete consumption of starting material. The cooled reaction mixture was concentrated under reduced pressure to give a brown semi-solid which was partitioned between 3 N aqueous Na2CO3 and CH2Cl2. The organic layer was washed with water, brine, dried (MgSO4), filtered, and concentrated under reduced pressure. The residue was purified by flash chromatography using 5% Et2O/CH2Cl2 as eluent to give the product 44B as a white crystalline solid (1.84 g, 67%). 1H NMR (CDCl3) 7.37 (dd, J=4.7, 8.4 Hz, 1H), 7.73 (dd, J=1.4, 8.2 Hz, 1H), 8.47 (dd, J=1.3, 4.6 Hz, 1H); LC/MS m/z 139 [M+H]+.
Quantity
2.59 g
Type
reactant
Reaction Step One
Quantity
5.95 g
Type
reactant
Reaction Step One
Name
Quantity
4.05 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
67%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
H Ma, Y Xu, Q Meng, L Zhang… - … für anorganische und …, 2014 - Wiley Online Library
… Encouraged by these investigations, 3-chloro-2-cyanopyridine (L) was chosen as a … ligands, the ligand was generated in situ from 3-chloro-2-cyanopyridine (Figure 4). From structural …
X Xu, J Ren, Y Ma, H Liu, Q Rong, Y Feng… - Journal of Enzyme …, 2019 - Taylor & Francis
… The title compound was prepared from 3-chloro-2-cyanopyridine and 21b following the synthesis route of LBJ-01. Yellow solid (1.3 g, 45%). mp 211–213 C. …
M Ito, Y Nokura, M Takahashi, H Yamada… - Recent Highlights in the …, 2021 - Elsevier
… To synthesize the pyridyl moiety, 3-chloro-2-cyanopyridine 8 was treated with ethanethiol and NaH to give nitrile 9, which was hydrolyzed under acidic conditions to generate carboxylic …
B Stanovnik, M Tišler - Organic Preparations and Procedures …, 1972 - Taylor & Francis
pyridine-2-carboxamide7 (0.69 g) in glacial acetic acid (10 ml) was treated with amyl nitrite (0.75 ml). After standing at room temperature the product began to separate from the solution. …
RE Busby, MA Khan, MR Khan, J Parrick… - Journal of the Chemical …, 1980 - pubs.rsc.org
The vapour-phase reactions of Imidazolines and anils with chloroform at 550 C are compared with their liquidphase reactions in the presence of hexachloroacetone and base or upon …
Number of citations: 2 0-pubs-rsc-org.brum.beds.ac.uk
AR Katritzky, EFV Scriven, S Majumder, H Tu… - …, 2005 - thieme-connect.com
… For example, the reported syntheses of 3-chloro-2-cyanopyridine start with either (i) 2,3-dichloropyridine, not easily prepared in the laboratory from 3-chloropyridine or (ii) 3-…
MD Meyer, RJ Altenbach, FZ Basha… - Journal of medicinal …, 2000 - ACS Publications
… To a solution of 3-chloro-2-cyanopyridine (40 g, 0.29 mol) in acetic acid (500 mL) was … from EtOAc to yield 23 g (51%) of 3-chloro-2-cyanopyridine-N-oxide. To the solution of the …
Number of citations: 56 0-pubs-acs-org.brum.beds.ac.uk
AD Dunn, R Norrie - Journal of heterocyclic chemistry, 1987 - Wiley Online Library
… For example 3-chloro-2cyanopyridine 14 reacted slowly with methyl 3-mercaptopropionate in the presence of sodium methoxide to yield only the disulphide 15. …
S Jeanmart, AJF Edmunds, C Lamberth… - Bioorganic & Medicinal …, 2021 - Elsevier
… The synthesis of oxazosulfyl (XXXI) starts from 3-chloro-2-cyanopyridine (173), which is converted by replacement of the chloro substituent by an ethyl sulfide function and subsequent …
R Norrie - 1989 - rke.abertay.ac.uk
… No arylation was observed when (12) was treated with 3-chloro-2-cyanopyridine (217) in the presence of excess sodium hydride. Ortho halogenated pyridine esters, for example, ethyl 2…
Number of citations: 3 rke.abertay.ac.uk

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